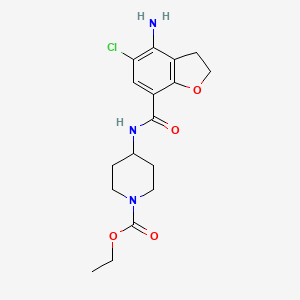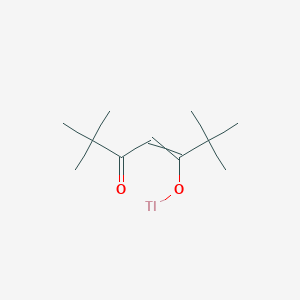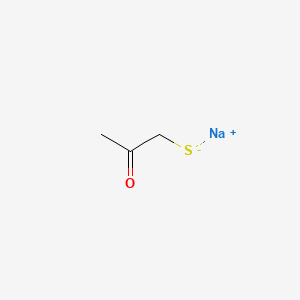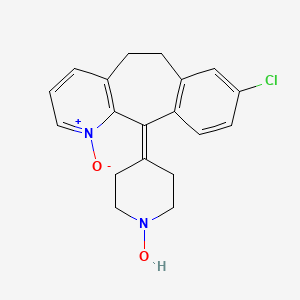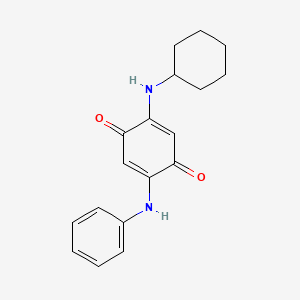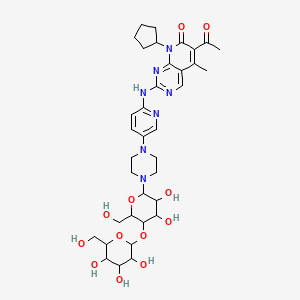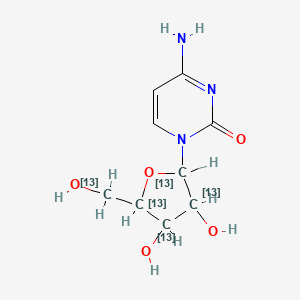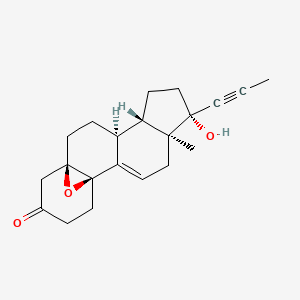
17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and applications in medicine, particularly in hormone therapy and cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus, functional group modifications, and the introduction of specific side chains. The preparation of “17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” would likely involve:
- Formation of the steroid nucleus through cyclization reactions.
- Introduction of the 17beta-hydroxy group via selective reduction.
- Addition of the but-2yn-1-yl side chain through alkylation reactions.
- Formation of the cyclic 1,2 ethanediyl acetal through acetalization reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other steroidal derivatives.
Biology
In biological research, it may be used to study hormone receptor interactions and signal transduction pathways.
Medicine
Industry
Industrially, it might be used in the production of pharmaceuticals or as a research chemical.
Wirkmechanismus
The mechanism of action for steroidal compounds typically involves binding to specific receptors, such as hormone receptors, and modulating gene expression. This compound may interact with estrogen or androgen receptors, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A natural estrogen with similar structural features.
Testosterone: An androgen with a similar steroid nucleus.
Dexamethasone: A synthetic steroid with anti-inflammatory properties.
Uniqueness
The uniqueness of “17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” lies in its specific functional groups and side chains, which may confer unique biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C21H26O3 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(1R,5S,6S,9S,10S,13R)-6-hydroxy-5-methyl-6-prop-1-ynyl-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-en-15-one |
InChI |
InChI=1S/C21H26O3/c1-3-8-19(23)10-7-16-15-5-11-20-13-14(22)4-12-21(20,24-20)17(15)6-9-18(16,19)2/h6,15-16,23H,4-5,7,9-13H2,1-2H3/t15-,16-,18-,19-,20+,21+/m0/s1 |
InChI-Schlüssel |
AXHLWUOZJPHUIH-NLNBCDFGSA-N |
Isomerische SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@]45[C@@]3(O4)CCC(=O)C5)C)O |
Kanonische SMILES |
CC#CC1(CCC2C1(CC=C3C2CCC45C3(O4)CCC(=O)C5)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)
![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)

